molecular formula C11H20N2O3 B13884699 (3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester

(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester

Cat. No.: B13884699
M. Wt: 228.29 g/mol
InChI Key: FNZARBBQJIIXQA-VGMNWLOBSA-N
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Description

tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with a unique structure It is characterized by its hexahydro-pyrrolo-pyrrole core, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps. One common approach is to start with a suitable pyrrole derivative and introduce the tert-butyl ester group through esterification reactions. The hydroxyl group can be introduced via selective reduction or hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of raw materials and reagents is also crucial to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-8(14)9-7(13)4-5-12-9/h7-9,12,14H,4-6H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

FNZARBBQJIIXQA-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCN2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCN2)O

Origin of Product

United States

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